

# S-1360: An Early Investigational Integrase Inhibitor with a Unique Resistance Profile

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## Compound of Interest

Compound Name: S 1360

Cat. No.: B1680365

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S-1360, an investigational HIV-1 integrase inhibitor, demonstrated a distinct in vitro resistance profile characterized by the selection of multiple mutations within the integrase enzyme. While development of S-1360 was discontinued in the early 2000s, analysis of its cross-resistance with other antiretrovirals provides valuable insights for the development of future integrase inhibitors.

S-1360 belongs to the class of integrase strand transfer inhibitors (INSTIs), which block the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle. Early in its development, S-1360 showed potent antiviral activity. However, as with all antiretrovirals, the emergence of drug resistance was a key concern.

## In Vitro Resistance Profile of S-1360

A pivotal study by Witrouw and colleagues in 2004 investigated the in vitro resistance profile of S-1360. Through a process of long-term cell culture of HIV-1 in the presence of increasing concentrations of the drug, they identified a series of mutations in the catalytic domain of the integrase enzyme that conferred resistance to S-1360.

The key findings from this research revealed that nine distinct mutations accumulated in the integrase enzyme, leading to a significant decrease in the susceptibility of the virus to S-1360. The reduction in susceptibility ranged from a 2-fold to over a 62-fold increase in the concentration of S-1360 required to inhibit viral replication by 50% (IC<sub>50</sub>).

## Cross-Resistance with Other Antiretrovirals

A critical aspect of the study was to determine if the mutations conferring resistance to S-1360 would also make the virus resistant to other classes of antiretroviral drugs. The researchers found that the S-1360-resistant viral strains remained susceptible to other antiretrovirals, including the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine and the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine.

Furthermore, the S-1360 resistant mutants were also found to be susceptible to V-165, an integrase inhibitor with a different mechanism of action that targets the binding of the integrase enzyme to the viral DNA. This lack of broad cross-resistance suggested that S-1360's resistance pathway was specific.

Due to the early discontinuation of S-1360's development, comprehensive data comparing its cross-resistance profile with currently approved and widely used integrase inhibitors like dolutegravir, raltegravir, and elvitegravir is not available.

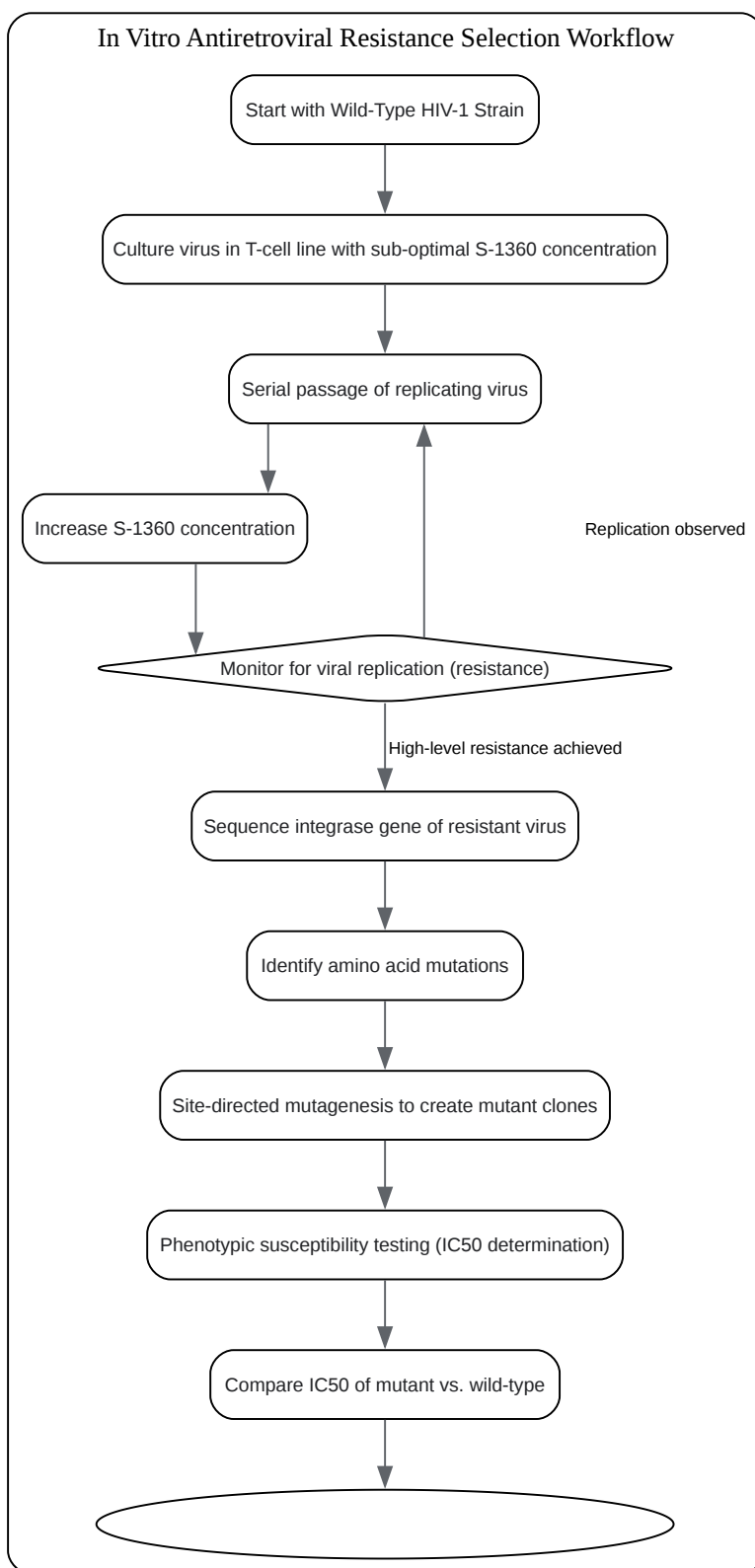
## Experimental Methodologies

The primary method for determining the resistance profile of S-1360 was through in vitro resistance selection studies. This involved the following key steps:

Experimental Protocol for In Vitro Resistance Selection:

- **Cell Culture:** A laboratory strain of HIV-1 was cultured in a susceptible human T-cell line.
- **Drug Exposure:** The virus was cultured in the presence of an initial sub-optimal concentration of S-1360.
- **Serial Passage:** The virus that was able to replicate in the presence of the drug was then "passaged" to a new culture with a slightly higher concentration of S-1360.
- **Dose Escalation:** This process of serial passage and dose escalation was repeated over an extended period.
- **Genotypic Analysis:** Once high-level resistance was observed, the integrase gene of the resistant virus was sequenced to identify the mutations that had accumulated.

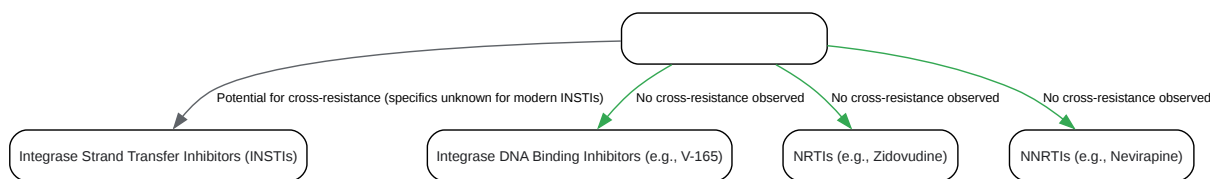
- **Phenotypic Analysis:** The identified mutations were then introduced into a wild-type virus clone through site-directed mutagenesis. The susceptibility of these mutant viruses to S-1360 and other antiretrovirals was then measured to quantify the fold-change in IC50 values compared to the wild-type virus.



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Experimental workflow for in vitro selection of S-1360 resistance.

The logical relationship of S-1360's cross-resistance can be visualized as follows:



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Cross-resistance relationship of S-1360 resistance mutations.

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